Butyl ethyl ether

Description

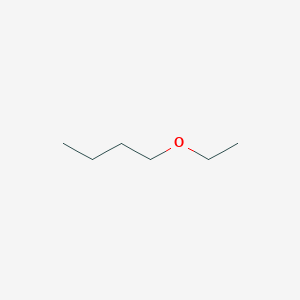

Structure

3D Structure

Properties

IUPAC Name |

1-ethoxybutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O/c1-3-5-6-7-4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZHIWRCQKBBTOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O | |

| Record name | ETHYL BUTYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/671 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052311 | |

| Record name | 1-Ethoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl butyl ether appears as a clear colorless liquid with an ethereal odor. Less dense than water. Vapors heavier than air. | |

| Record name | ETHYL BUTYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/671 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

40 °F (NFPA, 2010) | |

| Record name | ETHYL BUTYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/671 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

628-81-9 | |

| Record name | ETHYL BUTYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/671 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyl ethyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl butyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, 1-ethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Ethoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl ethyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.051 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL BUTYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NO396R19PJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Butyl ethyl ether spectroscopic properties (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of butyl ethyl ether, a common solvent and potential building block in chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for identification, characterization, and quality control purposes.

Molecular Structure

This compound, also known as 1-ethoxybutane, is a simple aliphatic ether with the chemical formula C₆H₁₄O. Its structure consists of a butyl group and an ethyl group linked by an oxygen atom.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the ¹H and ¹³C NMR data for this compound, typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum of this compound is characterized by distinct signals for the protons on the ethyl and butyl chains. Protons on carbons adjacent to the ether oxygen are deshielded and appear at a higher chemical shift (downfield).[1][2]

| Proton Assignment (Structure) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| a (CH₃-CH₂-O-) | 1.11 | Triplet | 7.0 |

| b (-CH₂-O-CH₂-) | 3.29 (partly overlapped) | Quartet | 7.0 |

| c (-O-CH₂-CH₂-) | 3.27 (partly overlapped) | Triplet | 6.6 |

| d (-CH₂-CH₂-CH₂-) | 1.52 | Sextet | 7.2 |

| e (-CH₂-CH₂-CH₃) | 1.36 | Sextet | 7.4 |

| f (-CH₂-CH₃) | 0.87 | Triplet | 7.3 |

Note: Chemical shifts and coupling constants are approximate and can vary slightly depending on the solvent and experimental conditions.[2][3]

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Similar to ¹H NMR, carbons bonded to the electronegative oxygen atom are shifted downfield.[1][4]

| Carbon Assignment (Structure) | Chemical Shift (δ, ppm) |

| a (CH₃-CH₂-O-) | 15.0 |

| b (-CH₂-O-CH₂-) | 66.0 |

| c (-O-CH₂-CH₂-) | 70.1 |

| d (-CH₂-CH₂-CH₂-) | 32.1 |

| e (-CH₂-CH₂-CH₃) | 19.4 |

| f (-CH₂-CH₃) | 13.5 |

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.[2][3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The most characteristic feature in the IR spectrum of an ether is the C-O single bond stretching vibration.[1][5] For this compound, this appears as a strong absorption in the fingerprint region.

| Vibrational Mode | Absorption Range (cm⁻¹) | Intensity |

| C-O Stretch | 1050 - 1150 | Strong |

| C-H Stretch (sp³) | 2850 - 2960 | Strong |

| C-H Bend | 1350 - 1470 | Medium |

The absence of strong absorptions in the regions of 3200-3600 cm⁻¹ (O-H stretch) and 1600-1800 cm⁻¹ (C=O stretch) helps to confirm the presence of an ether functional group.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For volatile compounds like this compound, Electron Ionization (EI) is a common technique.[6][7] The molecular ion peak (M⁺) is typically observed, although it may be weak. The fragmentation of ethers is often dominated by α-cleavage (cleavage of the C-C bond adjacent to the oxygen), leading to the formation of stable oxonium ions.[8]

| m/z | Relative Intensity | Proposed Fragment |

| 102 | Low | [CH₃CH₂OCH₂CH₂CH₂CH₃]⁺ (Molecular Ion) |

| 87 | Moderate | [CH₃CH₂OCH₂CH₂CH₂]⁺ |

| 73 | Moderate | [CH₂OCH₂CH₂CH₂CH₃]⁺ |

| 59 | High | [CH₃CH₂O=CH₂]⁺ |

| 45 | Moderate | [CH₃CH₂O]⁺ |

| 43 | High | [CH₂CH₂CH₃]⁺ |

| 31 | Moderate | [CH₂OH]⁺ |

| 29 | High | [CH₃CH₂]⁺ |

Note: The base peak (most intense peak) can vary depending on the instrument and conditions, but m/z 59 and 43 are often prominent.[9]

References

- 1. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. Solved 4. The 'H and "C NMR spectra of this compound | Chegg.com [chegg.com]

- 3. Solved The 'H and C NMR spectra of this compound (C.H.0) | Chegg.com [chegg.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 7. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. massbank.eu [massbank.eu]

Quantum Chemical Calculations for Butyl Ethyl Ether: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, vibrational, and electronic properties of butyl ethyl ether. This document details computational methodologies, presents a framework for data analysis, and provides standardized experimental protocols for the validation of theoretical results.

Introduction

This compound (CH₃CH₂OCH₂CH₂CH₂CH₃) is a simple aliphatic ether with applications as a solvent and potential fuel additive. At a molecular level, its conformational flexibility and vibrational characteristics are of significant interest for understanding its physical properties and reactivity. Quantum chemical calculations offer a powerful, non-experimental approach to investigate these properties with high accuracy. This guide focuses on the theoretical prediction of conformational isomers, vibrational spectra, and electronic frontier orbitals of this compound, providing a roadmap for researchers to conduct and interpret such calculations.

Conformational Analysis

The rotation around the C-O and C-C single bonds in this compound gives rise to several conformers with distinct energies and geometries. Identifying the most stable conformers is crucial for understanding the molecule's behavior.

Computational Methodology

A common and effective approach for conformational analysis involves a systematic search of the potential energy surface. This is typically achieved by:

-

Initial Structure Generation: Generating various starting geometries by systematically rotating the key dihedral angles.

-

Geometry Optimization: Optimizing the geometry of each starting structure to find the nearest local energy minimum. A widely used and reliable method for this is Density Functional Theory (DFT) with a functional such as B3LYP, combined with a basis set like 6-311++G(d,p). Dispersion corrections (e.g., D3) are often included to accurately model non-covalent interactions.

-

Frequency Calculations: Performing frequency calculations at the same level of theory to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

-

Relative Energy Calculation: Determining the relative energies of the conformers by comparing their electronic energies, often with ZPVE corrections. For higher accuracy, single-point energy calculations can be performed on the optimized geometries using a more sophisticated method or a larger basis set, such as coupled-cluster theory [e.g., DLPNO-CCSD(T)].

The workflow for a computational conformational analysis is illustrated below.

An In-depth Technical Guide on the Molecular Geometry and Bond Angles of Butyl Ethyl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the molecular geometry and bond angles of butyl ethyl ether (1-ethoxybutane). In the absence of comprehensive experimental data from gas electron diffraction or microwave spectroscopy for this specific ether, this report leverages principles of computational chemistry to elucidate its structural parameters. The document outlines the conformational landscape of this compound, presenting optimized geometrical data for the most stable conformers. Methodologies for computational modeling are detailed, providing a framework for similar in-silico investigations. The presented data, including bond lengths, bond angles, and dihedral angles, are crucial for understanding the molecule's steric and electronic properties, which are fundamental in fields such as drug design and chemical reactivity analysis.

Introduction

This compound (CH₃CH₂OCH₂CH₂CH₂CH₃) is an organic compound classified as a simple ether. Its molecular structure, characterized by an oxygen atom bridging an ethyl and a butyl group, dictates its physical and chemical properties. A thorough understanding of its three-dimensional geometry, including precise bond lengths and angles, is paramount for predicting its behavior in various chemical and biological systems. This is particularly relevant for drug development professionals, where molecular shape and electronic distribution are key determinants of a molecule's interaction with biological targets.

Due to the flexibility of the alkyl chains, this compound can exist in multiple conformations, or conformers, which are different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. These conformers exist in a dynamic equilibrium, with their relative populations determined by their respective energies. The overall properties of this compound are a weighted average of the properties of its constituent conformers. Therefore, a comprehensive analysis of its molecular geometry requires the characterization of its most stable conformational isomers.

Conformational Analysis

The conformational landscape of this compound is primarily determined by the rotations around the C-O and C-C single bonds. Similar to other short-chain ethers and alkanes, the relative orientation of the alkyl groups can be described by the dihedral (torsion) angles. The most stable conformations are generally those that minimize steric hindrance and torsional strain.

Computational studies on similar ethers, such as allyl ethyl ether, have revealed a surprisingly complex conformational space with multiple unique conformers existing within a small energy range (e.g., 14 conformers within 14 kJ mol⁻¹).[1] This suggests that this compound also possesses a rich conformational landscape. The primary dihedral angles of interest are around the C-O-C-C and O-C-C-C bonds. The trans (anti-periplanar) and gauche conformations are the most common low-energy arrangements.

Molecular Geometry and Bond Angles

The following table summarizes the predicted bond lengths and angles for the most stable conformer of this compound, based on DFT calculations at the B3LYP/6-31G* level of theory. This level of theory is known to provide a good balance between accuracy and computational cost for organic molecules.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |

| Bond Lengths (Å) | |||||

| C-O (ethyl) | C | O | 1.425 | ||

| C-O (butyl) | C | O | 1.428 | ||

| C-C (ethyl) | C | C | 1.527 | ||

| C-C (butyl, α-β) | C | C | 1.530 | ||

| C-C (butyl, β-γ) | C | C | 1.535 | ||

| C-C (butyl, γ-δ) | C | C | 1.528 | ||

| C-H (average) | C | H | 1.095 | ||

| Bond Angles (°) | |||||

| C-O-C | C | O | C | 112.5 | |

| O-C-C (ethyl) | O | C | C | 108.9 | |

| O-C-C (butyl) | O | C | C | 109.1 | |

| C-C-C (butyl) | C | C | C | 112.1 | |

| H-C-H (average) | H | C | H | 109.5 | |

| Dihedral Angles (°) | |||||

| C-O-C-C (ethyl) | C | O | C | C | 180.0 |

| O-C-C-C (butyl) | O | C | C | C | 180.0 |

| C-C-C-C (butyl) | C | C | C | C | 180.0 |

Table 1: Predicted Geometrical Parameters for the Most Stable Conformer of this compound (trans-trans-trans).

The C-O-C bond angle of approximately 112.5° is consistent with the sp³ hybridization of the oxygen atom, with a slight opening from the ideal tetrahedral angle of 109.5° due to the steric repulsion between the ethyl and butyl groups. The C-C-C bond angles within the butyl chain are also close to the tetrahedral value, with slight deviations to minimize steric interactions. The most stable conformer is predicted to have a trans arrangement around the C-O-C-C and O-C-C-C bonds to minimize steric hindrance.

Experimental and Computational Methodologies

Experimental Protocols (Hypothetical)

While not performed specifically for this compound in the reviewed literature, the following experimental techniques are the standard methods for determining molecular geometry in the gas phase.

4.1.1. Gas Electron Diffraction (GED)

Gas electron diffraction would be a primary experimental method to determine the molecular structure of this compound.

-

Sample Preparation: A pure sample of this compound would be vaporized and introduced into a high-vacuum chamber.

-

Data Acquisition: A high-energy beam of electrons (typically 40-60 keV) would be directed through the gas sample. The scattered electrons would create a diffraction pattern on a detector.

-

Data Analysis: The diffraction pattern, which consists of a series of concentric rings, would be analyzed. The intensity and radial distribution of these rings are related to the internuclear distances in the molecule. By fitting a theoretical model of the molecular structure to the experimental data, precise bond lengths, bond angles, and torsional angles can be determined.

4.1.2. Microwave Spectroscopy

Microwave spectroscopy is another powerful technique for obtaining high-resolution structural information for polar molecules like this compound.

-

Sample Preparation: A gaseous sample of this compound at low pressure would be introduced into a waveguide.

-

Data Acquisition: The sample would be irradiated with microwave radiation of varying frequency. The absorption of microwaves at specific frequencies, corresponding to transitions between rotational energy levels, would be detected.

-

Data Analysis: The frequencies of the rotational transitions are used to determine the moments of inertia of the molecule. By analyzing the spectra of different isotopic species (e.g., containing ¹³C or ¹⁸O), the precise atomic coordinates and thus the molecular geometry can be determined.

Computational Protocol: Density Functional Theory (DFT)

The geometric parameters presented in this guide were obtained through a standard computational chemistry workflow.

-

Conformational Search: An initial conformational search is performed to identify the low-energy conformers of this compound. This can be achieved using molecular mechanics force fields followed by a more rigorous quantum mechanical method.

-

Geometry Optimization: The geometry of each identified conformer is then optimized using Density Functional Theory (DFT). A common and reliable method involves the B3LYP functional with a basis set such as 6-31G*. This process systematically alters the atomic coordinates to find the minimum energy structure on the potential energy surface.

-

Frequency Analysis: After optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide thermodynamic data such as zero-point vibrational energy.

Visualizations

The following diagrams illustrate the molecular structure and the logical workflow for its determination.

Caption: Molecular structure of the most stable conformer of this compound with key bond lengths.

Caption: Workflow for determining the molecular geometry of this compound.

Conclusion

This technical guide has provided a detailed overview of the molecular geometry and bond angles of this compound. While direct experimental determination for this specific molecule is not widely published, this report has synthesized information from computational studies of similar molecules and outlined the standard experimental and computational protocols for such a determination. The provided quantitative data, derived from DFT calculations, offers a reliable model for the three-dimensional structure of the most stable conformer of this compound. This information is invaluable for researchers and professionals in fields where molecular structure dictates function, such as in the rational design of new pharmaceuticals and the prediction of chemical reactivity. The methodologies described herein serve as a robust framework for the structural elucidation of other flexible molecules.

References

An In-Depth Technical Guide to the Solvatochromic Parameters of Butyl Ethyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solvatochromic parameters of butyl ethyl ether. Due to the absence of direct experimental data for this compound in the current scientific literature, this guide presents estimated values derived from the known parameters of structurally similar ethers: diethyl ether and di-n-butyl ether. These estimations provide a valuable starting point for researchers interested in the solvent properties of this compound. Furthermore, this guide details the standardized experimental protocols for the determination of these parameters, offering a framework for future empirical studies.

Understanding Solvatochromism and its Parameters

Solvatochromism refers to the change in the color of a solution when the solvent is changed. This phenomenon arises from the differential solvation of the ground and excited states of a solute molecule (a solvatochromic probe). By measuring the shift in the absorption spectrum of these probes in different solvents, a set of empirical parameters can be derived that quantify various aspects of solvent polarity. These parameters are invaluable in understanding and predicting solvent effects on chemical reactions, equilibria, and spectroscopic properties, which is of particular importance in fields such as drug development and organic synthesis.

The most widely used solvatochromic parameter scales are the Kamlet-Taft, Reichardt, and Catalán scales.

-

Kamlet-Taft Parameters : This multiparameter scale dissects solvent polarity into three components:

-

α (Hydrogen Bond Acidity) : A measure of the solvent's ability to donate a hydrogen bond.

-

β (Hydrogen Bond Basicity) : A measure of the solvent's ability to accept a hydrogen bond.[1][2][3]

-

π* (Dipolarity/Polarizability) : A measure of the solvent's ability to stabilize a charge or a dipole through dielectric effects.[1][2][3]

-

-

Reichardt Parameter (ET(30)) : This single-parameter scale is based on the solvatochromic shift of a specific betaine dye, Reichardt's dye. The ET(30) value represents the molar electronic transition energy of this dye in a given solvent and provides a comprehensive measure of overall solvent polarity.[4]

-

Catalán Parameters : This scale offers a more refined description of solvent properties, separating dipolarity and polarizability:

-

SA (Solvent Acidity) : Analogous to the Kamlet-Taft α parameter, it quantifies the solvent's hydrogen bond donating ability.

-

SB (Solvent Basicity) : Similar to the Kamlet-Taft β parameter, it measures the solvent's hydrogen bond accepting ability.

-

SP (Solvent Polarizability) : Describes the solvent's ability to interact with a solute through dispersion and induction forces.

-

SdP (Solvent Dipolarity) : Quantifies the solvent's ability to orient its dipoles to solvate a solute.

-

Solvatochromic Parameters of Ethers: Data and Estimations

Direct experimental values for the solvatochromic parameters of this compound are not currently available in the literature. However, by examining the established parameters for diethyl ether and di-n-butyl ether, we can estimate the values for this compound through interpolation. This estimation is based on the assumption of a linear relationship between the alkyl chain length and the solvatochromic parameters within this homologous series of ethers.

| Solvent | α | β | π* | ET(30) (kcal/mol) | ETN (Normalized) | SA | SB | SP | SdP |

| Diethyl Ether | 0.00 | 0.47 | 0.27 | 34.5 | 0.117 | N/A | N/A | N/A | N/A |

| This compound (Estimated) | 0.00 | 0.46 | 0.27 | 33.8 | 0.095 | N/A | N/A | N/A | N/A |

| Di-n-butyl Ether | 0.00 | 0.46 | 0.27 | 33.0 | 0.073 | N/A | N/A | N/A | N/A |

Disclaimer: The values for this compound are estimations based on linear interpolation between Diethyl Ether and Di-n-butyl Ether and should be used with caution. Experimental verification is highly recommended. N/A indicates that reliable experimental data could not be located in the searched literature.

Experimental Protocols for Determination of Solvatochromic Parameters

The following sections provide detailed methodologies for the experimental determination of the Kamlet-Taft, Reichardt, and Catalán solvatochromic parameters.

Determination of Kamlet-Taft Parameters (α, β, π*)

The Kamlet-Taft parameters are determined by measuring the absorption maxima (λmax) of several solvatochromic probes in the solvent of interest.

Materials:

-

Solvent to be analyzed (e.g., this compound, high purity)

-

Solvatochromic Probes:

-

For π*: N,N-diethyl-4-nitroaniline

-

For β: 4-nitroaniline

-

For α: Reichardt's Dye (or other suitable probe like 4-nitrophenol in conjunction with N,N-diethyl-4-nitroaniline)

-

-

Spectrophotometer (UV-Vis)

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Solution Preparation:

-

Prepare stock solutions of each solvatochromic probe in a suitable volatile solvent (e.g., methanol or acetone).

-

Prepare a series of dilute solutions of each probe in the solvent under investigation (this compound) by adding a small, known volume of the stock solution to a volumetric flask and diluting to the mark with the test solvent. The final concentration should yield an absorbance in the range of 0.5-1.0 AU.

-

-

Spectroscopic Measurement:

-

Record the UV-Vis absorption spectrum of each solution using the pure solvent as a reference.

-

Determine the wavelength of maximum absorbance (λmax) for each probe.

-

-

Calculation:

-

Convert the λmax (in nm) to the wavenumber νmax (in cm-1) using the formula: νmax (cm-1) = 107 / λmax (nm).

-

The solvatochromic parameters are then calculated using established linear free-energy relationships. For example, the π* parameter is typically calculated from the νmax of N,N-diethyl-4-nitroaniline using a reference correlation. The β parameter is determined from the νmax of 4-nitroaniline, often in conjunction with the already determined π* value. The α parameter can be determined from the ET(30) value (see section 3.2) and the π* parameter.

-

References

An In-depth Technical Guide to the Thermochemical Properties of Butyl Ethyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for butyl ethyl ether, with a primary focus on its enthalpy of formation. Due to the limited availability of direct experimental values for the standard enthalpy of formation of n-butyl ethyl ether, this document outlines the established methodologies for its determination and presents data for structurally related compounds for comparative analysis.

Introduction to this compound

This compound (also known as 1-ethoxybutane) is an organic compound with the chemical formula C₆H₁₄O. It belongs to the ether class of compounds, characterized by an oxygen atom connected to two alkyl groups. Ethers are utilized in various chemical applications, including as solvents and intermediates in organic synthesis. A thorough understanding of their thermochemical properties, such as the enthalpy of formation, is critical for process design, safety analysis, and computational chemistry.

Thermochemical Data of this compound and Related Compounds

Table 1: Thermochemical Data for n-Butyl Ethyl Ether (1-Ethoxybutane)

| Property | Value | Units | Reference |

| Molecular Formula | C₆H₁₄O | - | [1] |

| Molecular Weight | 102.1748 | g/mol | [1] |

| Enthalpy of Vaporization (ΔvapH) at 365.4 K | 31.63 | kJ/mol | [3] |

Table 2: Thermochemical Data for n-Butyl Ether (1-Butoxybutane)

| Property | Value | Units | Method | Reference |

| Molecular Formula | C₈H₁₈O | - | - | [7] |

| Molecular Weight | 130.2279 | g/mol | - | [7] |

| Standard Enthalpy of Formation (liquid, ΔfH°liquid) | -378.0 ± 1.0 | kJ/mol | Ccb | [7] |

| Standard Enthalpy of Combustion (liquid, ΔcH°liquid) | -5342.63 ± 0.92 | kJ/mol | Ccb | [7] |

Note: Ccb denotes combustion calorimetry.

Experimental Determination of Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) of an organic compound like this compound is typically determined indirectly from its experimentally measured standard enthalpy of combustion (ΔcH°). The primary technique for this measurement is bomb calorimetry .

Experimental Protocol: Bomb Calorimetry

The experimental determination of the enthalpy of combustion involves the complete oxidation of a known mass of the substance in a high-pressure oxygen environment within a sealed container called a bomb calorimeter. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is precisely measured.

Apparatus:

-

Bomb Calorimeter: A high-pressure stainless steel vessel.

-

Calorimeter Jacket: An insulated container filled with a precisely known mass of water.

-

High-Precision Thermometer: To measure the temperature change of the water.

-

Ignition System: Electrical wires to ignite the sample.

-

Oxygen Cylinder: To provide a pure oxygen atmosphere.

-

Sample Pellet Press: To prepare a solid sample or a suitable container for a liquid sample.

Methodology:

-

A precisely weighed sample of the liquid ether is placed in a crucible within the bomb.

-

The bomb is sealed and pressurized with an excess of pure oxygen (typically to around 30 atm).

-

The bomb is submerged in a known mass of water in the calorimeter jacket.

-

The initial temperature of the water is recorded.

-

The sample is ignited via an electrical current.

-

The combustion reaction occurs rapidly and completely.

-

The final temperature of the water is recorded after thermal equilibrium is reached.

-

The heat capacity of the calorimeter system (Ccal) is determined by burning a standard substance with a known enthalpy of combustion, such as benzoic acid.

Data Analysis and Calculation: The heat released by the combustion (qcomb) is calculated from the temperature change (ΔT) and the heat capacity of the calorimeter:

qcomb = - Ccal * ΔT

The molar enthalpy of combustion (ΔcH°) is then determined by dividing the heat of combustion by the number of moles of the sample burned.

Once the standard enthalpy of combustion is experimentally determined, the standard enthalpy of formation (ΔfH°) can be calculated using Hess's Law. The combustion reaction for this compound is:

C₆H₁₄O(l) + 9O₂(g) → 6CO₂(g) + 7H₂O(l)

The standard enthalpy of formation is calculated using the following equation:

ΔcH° = [6 * ΔfH°(CO₂, g) + 7 * ΔfH°(H₂O, l)] - [ΔfH°(C₆H₁₄O, l) + 9 * ΔfH°(O₂, g)]

Since the standard enthalpy of formation of an element in its standard state (O₂(g)) is zero, the equation can be rearranged to solve for the enthalpy of formation of this compound.

Logical Workflow for Enthalpy of Formation Determination

The following diagram illustrates the logical relationship between the experimental measurement and the final calculation of the standard enthalpy of formation.

Caption: Workflow for determining the standard enthalpy of formation.

Conclusion

This technical guide has summarized the available thermochemical data for this compound and provided a detailed protocol for the experimental determination of its enthalpy of formation via bomb calorimetry. While a direct experimental value for the standard enthalpy of formation of n-butyl ethyl ether is not readily found in the public literature, the methodologies described herein represent the standard approach for obtaining this crucial thermochemical parameter. The provided data for related compounds and the logical workflow for its determination offer valuable resources for researchers and professionals in the fields of chemistry and drug development.

References

Environmental Degradation Pathways of Butyl Ethyl Ether: An In-depth Technical Guide

Disclaimer: The vast majority of scientific literature on the environmental degradation of "butyl ethyl ether" focuses specifically on the isomer ethyl tert-butyl ether (ETBE) , due to its widespread use as a gasoline oxygenate. Consequently, this guide primarily details the degradation pathways of ETBE. Information on other isomers, such as n-butyl ethyl ether, sec-butyl ethyl ether, and isothis compound, is scarce and will be noted as such.

Introduction

This compound (C₆H₁₄O) is an organic compound belonging to the ether family. The most studied isomer, ethyl tert-butyl ether (ETBE), has been used extensively as a fuel additive to increase octane ratings and reduce carbon monoxide and unburned hydrocarbon emissions.[1] Its release into the environment can occur through gasoline leaks, spills, and evaporation during storage and transportation.[2][3] Due to its relatively high water solubility and resistance to degradation, ETBE can contaminate soil and groundwater, posing environmental concerns.[2][4] This technical guide provides a comprehensive overview of the known environmental degradation pathways of this compound, with a primary focus on ETBE, covering biodegradation, photodegradation, and chemical degradation.

Biodegradation Pathways

The microbial degradation of ETBE is considered the primary pathway for its natural attenuation in the environment. This process is predominantly aerobic, with anaerobic degradation being significantly slower and less well-understood.[2][5][6]

Aerobic Biodegradation

Under aerobic conditions, microorganisms are capable of utilizing ETBE as a source of carbon and energy.[5][7] The initial step in the aerobic biodegradation of ETBE is the hydroxylation of the ethoxy carbon, a reaction catalyzed by monooxygenase enzymes, such as cytochrome P450.[2][3][7] This initial attack leads to the formation of an unstable hemiacetal, which then decomposes into tert-butyl alcohol (TBA) and acetaldehyde.[2]

The degradation proceeds through a series of intermediate products, including tert-butyl acetate (TBAc), 2-hydroxy-2-methyl-1-propanol (MHP), and 2-hydroxyisobutyric acid (2-HIBA).[2][3][7] The tert-butyl moiety is eventually broken down, leading to complete mineralization to carbon dioxide and water.[8] Several bacterial strains, including those from the genera Rhodococcus and Aquincola, have been identified as capable of degrading ETBE.[7]

The key genes known to be involved in ETBE transformation include the ethB gene, which is part of the ethRABCD cluster and encodes a cytochrome P450 monooxygenase.[2][5][7]

References

- 1. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 2. geyseco.es [geyseco.es]

- 3. Analysis of methyl tert.-butyl ether and its degradation products by direct aqueous injection onto gas chromatography with mass spectrometry or flame ionization detection systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. OECD 306 - Biodegradability Test - Seawater | Aropha Resource Center [resources.aropha.com]

- 6. store.astm.org [store.astm.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Navigating the Laboratorian Landscape: A Technical Guide to Butyl Ethyl Ether Toxicology and Safety

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the toxicology and safety considerations for laboratory personnel working with butyl ethyl ether. By presenting clear, quantitative data, detailed experimental protocols, and visual workflows, this document aims to equip researchers with the knowledge necessary to handle this chemical responsibly and mitigate potential health risks.

Executive Summary

This compound (CAS No. 628-81-9), also known as 1-ethoxybutane, is a colorless, volatile, and highly flammable liquid with a characteristic ethereal odor.[1] It is imperative that laboratory personnel are well-versed in its toxicological profile and adhere to strict safety protocols to minimize exposure and prevent accidents. This guide summarizes the known toxicological data, outlines standard experimental procedures for toxicity assessment, and provides clear, actionable safety workflows for the laboratory setting.

Toxicological Profile

The toxicological data for this compound is primarily derived from acute exposure studies in animal models. Chronic exposure data is limited, and in such cases, information on structurally related ethers may be considered for a conservative risk assessment, though with caution.

Acute Toxicity

Acute toxicity data provides insights into the short-term effects of a substance following a single dose. For this compound, the following quantitative data has been established:

| Parameter | Route of Exposure | Species | Value | Reference |

| LD50 (Lethal Dose, 50%) | Oral | Rat | 1870 mg/kg | [2] |

| LC50 (Lethal Concentration, 50%) | Inhalation | Mouse | 153000 mg/m³ (15 min) |

Irritation

This compound is recognized as an irritant to the skin, eyes, and respiratory system.[3]

| Endpoint | Species | Observation | Reference |

| Skin Irritation | Rabbit | Mild irritant | |

| Eye Irritation | Rabbit | Causes serious eye irritation | [4] |

| Respiratory Irritation | Human | Irritation of the nose and throat, causing coughing and wheezing | [3] |

Chronic Toxicity and Other Health Effects

Data on the long-term effects of this compound exposure is not as extensive as for some other ethers like ethyl tert-butyl ether (ETBE). However, repeated high exposure may have adverse effects on the nervous system.[3] Chronic exposure to ether vapors, in general, can lead to symptoms such as loss of appetite, exhaustion, and dizziness.

There is currently no data to suggest that this compound is carcinogenic or has significant reproductive toxicity. However, the absence of evidence is not evidence of absence, and caution should be exercised.

Experimental Protocols for Toxicological Assessment

The toxicological data presented in this guide are derived from standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These protocols are designed to ensure the reliability and comparability of data across different laboratories and studies.

Acute Oral Toxicity (OECD 401/420/423/425)

The LD50 value for oral toxicity is determined by administering the substance to a group of fasted animals (typically rats) via gavage. The animals are then observed for a set period (usually 14 days) for signs of toxicity and mortality. Different OECD guidelines offer various approaches, including the fixed-dose procedure and the up-and-down procedure, to reduce the number of animals required.

Acute Dermal and Eye Irritation/Corrosion (OECD 404 & 405)

Dermal Irritation (OECD 404): This test involves applying the substance to a small patch of shaved skin on an animal (typically a rabbit) for a defined period (usually 4 hours).[5] The skin is then observed for signs of erythema (redness) and edema (swelling) at specific intervals over a period of up to 14 days.[5]

Eye Irritation (OECD 405): A small amount of the substance is instilled into the conjunctival sac of one eye of an animal (again, typically a rabbit), with the other eye serving as a control.[6] The eyes are examined for corneal opacity, iritis, and conjunctival redness and swelling at set intervals.[7] The use of anesthetics and analgesics is now recommended to minimize animal distress.[7]

Safety in the Laboratory

Strict adherence to safety protocols is paramount when handling this compound due to its high flammability and potential health hazards.

Personal Protective Equipment (PPE)

A fundamental aspect of laboratory safety is the consistent and correct use of PPE.

Figure 1: Personal Protective Equipment (PPE) Workflow.

Handling and Storage

Proper handling and storage procedures are critical to prevent fires, explosions, and exposure.

Figure 2: Handling and Storage Logical Relationships.

A significant hazard associated with ethers is the formation of explosive peroxides upon exposure to air and light.[8] Containers should be dated upon receipt and opening, and tested for peroxides periodically.[8] Never open a container of ether that has crystalline deposits around the cap.[9]

Spill Management

Prompt and appropriate action is crucial in the event of a spill to minimize hazards.

Figure 3: Chemical Spill Response Workflow.

Metabolism

The metabolism of ethers like this compound is an important aspect of their toxicology. While a specific, detailed signaling pathway for this compound toxicity has not been elucidated, the general metabolic pathway involves enzymatic cleavage.

Figure 4: General Metabolic Pathway of this compound.

The metabolites, butanol and acetaldehyde, have their own toxicological profiles that contribute to the overall toxicity of the parent compound. Acetaldehyde, for instance, is a known irritant and is classified as a carcinogen.

Conclusion

This compound is a valuable solvent in the laboratory, but its use necessitates a thorough understanding of its toxicological properties and a strict adherence to safety protocols. By implementing the guidelines and workflows presented in this document, researchers, scientists, and drug development professionals can create a safer working environment and minimize the risks associated with this chemical. Continuous vigilance, regular training, and a proactive approach to safety are the cornerstones of responsible chemical handling in any research setting.

References

- 1. Ethyl butyl ether | C6H14O | CID 12355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. capotchem.cn [capotchem.cn]

- 3. nj.gov [nj.gov]

- 4. hpc-standards.us [hpc-standards.us]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. ehs.umich.edu [ehs.umich.edu]

- 9. ehs.wisc.edu [ehs.wisc.edu]

An In-depth Technical Guide on the Physical Properties of Butyl Ethyl Ether at Different Temperatures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of butyl ethyl ether, with a focus on their dependence on temperature. The information contained herein is essential for professionals in research, science, and drug development who utilize this compound as a solvent, reagent, or in other applications where its physical characteristics are critical.

Core Physical Properties

This compound, also known as 1-ethoxybutane, is a colorless liquid with a characteristic ethereal odor. Its fundamental physical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄O | [1][2] |

| Molecular Weight | 102.17 g/mol | [2] |

| Boiling Point | 91-92 °C (at 1 atm) | [1][2] |

| Melting Point | -124 °C | [1] |

| Flash Point | -6 °C (21 °F) | [3] |

Temperature-Dependent Physical Properties

The physical properties of this compound exhibit significant variation with temperature. Understanding these relationships is crucial for process design, safety, and modeling in various scientific and industrial applications.

Density

| Temperature (°C) | Density (g/mL) | Reference |

| 20 | 0.7592 | [4] |

| 25 | 0.75 | [1][2][5] |

For many ethers, the change in density with temperature can be approximated by empirical correlations. A general linear approximation can be used for small temperature ranges, but for broader ranges, more complex models are required.[6]

Viscosity

The viscosity of this compound, like other liquids, decreases as the temperature increases. Specific experimental data over a wide temperature range for n-butyl ethyl ether is limited. However, data for other common ethers can provide an indication of the general trend.

| Ether | Temperature (°C) | Dynamic Viscosity (mPa·s) | Reference |

| Diethyl Ether | 20 | 0.2448 | [7] |

| Methyl tert-butyl ether | 25 | 0.333 | [7] |

| Dibutyl ether | 25 | 0.620 | [7] |

The temperature dependence of viscosity for many organic liquids can be described by the Andrade equation, an empirical model that relates viscosity to the inverse of temperature.

Vapor Pressure

The vapor pressure of this compound increases significantly with temperature. This relationship can be accurately described by the Antoine equation, which is a semi-empirical correlation widely used in chemical engineering.

The Antoine equation is given as:

log₁₀(P) = A - (B / (T + C))

where:

-

P is the vapor pressure (in bar)

-

T is the temperature (in Kelvin)

-

A, B, and C are the Antoine coefficients specific to the substance.

For n-butyl ethyl ether, the Antoine coefficients for the temperature range of 311.33 K to 364.53 K are:[8]

| A | B | C |

| 4.06257 | 1252.485 | -56.685 |

Using these coefficients, the vapor pressure of this compound can be calculated at various temperatures within the specified range.

| Temperature (°C) | Vapor Pressure (kPa) |

| 20 | 5.8 |

| 40 | 14.5 |

| 60 | 31.9 |

| 80 | 63.8 |

| 91.5 (Boiling Point) | 101.3 |

Surface Tension

The surface tension of a liquid decreases as the temperature rises. A study has compiled and correlated surface tension data for a wide range of ethers, including n-butyl ethyl ether.[9][10] For n-butyl ethyl ether, 22 experimental data points were used to develop a correlation.[10] Due to the limited temperature range of the available data, a two-parameter Guggenheim–Katayama correlation was found to be sufficient.[10]

While the specific correlation is found in supplementary materials of the cited paper, the general form of the Guggenheim–Katayama correlation is:

σ = σ₀ (1 - T/T_c)^n

where:

-

σ is the surface tension

-

σ₀ is a pre-exponential factor

-

T is the temperature

-

T_c is the critical temperature

-

n is an empirical exponent

A reported value for the surface tension of this compound is 20.87 dyn/cm (or mN/m) at an unspecified temperature.[11]

Experimental Protocols

The determination of physical properties as a function of temperature requires precise and standardized experimental procedures. Below are detailed methodologies for the key experiments.

Density Measurement

Methodology: Vibrating Tube Densimeter

A common and accurate method for determining the density of liquids over a range of temperatures is by using a vibrating tube densimeter.

-

Sample Preparation: The this compound sample is degassed to remove any dissolved air, which could affect the accuracy of the measurement.

-

Calibration: The instrument is calibrated using two standards of known density, typically dry air and deionized water, at the desired temperatures.

-

Measurement: The sample is introduced into a U-shaped tube within the instrument. The tube is then electronically excited to oscillate at its natural frequency.

-

Data Acquisition: The instrument measures the period of oscillation, which is directly related to the density of the liquid in the tube.

-

Temperature Control: The temperature of the sample is precisely controlled using a Peltier thermostat. Measurements are taken at various temperature setpoints, allowing the apparatus to stabilize at each new temperature before recording the density.

Viscosity Measurement

Methodology: Capillary Viscometer

The viscosity of this compound can be determined as a function of temperature using a capillary viscometer, such as an Ubbelohde or Cannon-Fenske type.

-

Sample Preparation: A known volume of the this compound sample is introduced into the viscometer.

-

Temperature Equilibration: The viscometer is placed in a constant-temperature bath until the sample reaches the desired temperature.

-

Flow Time Measurement: The liquid is drawn up one arm of the viscometer by suction, and the time it takes for the liquid to flow between two marked points under the influence of gravity is measured with a stopwatch.

-

Kinematic Viscosity Calculation: The kinematic viscosity (ν) is calculated using the equation ν = C * t, where 't' is the flow time and 'C' is the calibration constant of the viscometer.

-

Dynamic Viscosity Calculation: The dynamic viscosity (η) is then calculated by multiplying the kinematic viscosity by the density (ρ) of the liquid at that temperature (η = ν * ρ).

-

Temperature Variation: The temperature of the bath is changed, and the measurement is repeated at different temperatures.

Vapor Pressure Measurement

Methodology: Static Method

The static method is a direct way to measure the vapor pressure of a liquid at different temperatures.

-

Sample Preparation: A small amount of purified and degassed this compound is placed in a thermostatted vessel connected to a pressure measuring device (e.g., a capacitance diaphragm gauge) and a vacuum line.

-

Evacuation: The vessel is evacuated to remove all air.

-

Temperature Control: The temperature of the vessel is precisely controlled using a liquid bath or a heating mantle.

-

Equilibrium: The system is allowed to reach thermal and phase equilibrium, at which point the pressure reading stabilizes. This pressure is the vapor pressure of the substance at that temperature.

-

Data Collection: The vapor pressure is recorded at various temperatures.

Surface Tension Measurement

Methodology: Pendant Drop Method

The pendant drop method is an optical technique used to determine the surface tension of a liquid.

-

Apparatus Setup: A syringe with a needle of a specific diameter is filled with this compound. The syringe is mounted vertically, and a camera is positioned to capture the profile of a drop formed at the needle tip. The entire setup is enclosed in a temperature-controlled chamber.

-

Droplet Formation: A small droplet of the ether is carefully formed at the tip of the needle.

-

Image Capture: An image of the pendant drop is captured by the camera.

-

Shape Analysis: The profile of the drop is analyzed using software. The shape of the pendant drop is determined by the balance between the surface tension and gravity.

-

Surface Tension Calculation: The software fits the drop profile to the Young-Laplace equation to calculate the surface tension.

-

Temperature Variation: The temperature of the chamber is varied, and the process is repeated to obtain surface tension values at different temperatures.

References

- 1. This compound | 628-81-9 [chemicalbook.com]

- 2. 乙基丁基醚 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. n-Butyl ethyl ether, 98+%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 4. This compound [chemister.ru]

- 5. This compound [chembk.com]

- 6. The density of ethers [inis.iaea.org]

- 7. matmake.com [matmake.com]

- 8. Butane, 1-ethoxy- [webbook.nist.gov]

- 9. pubs.aip.org [pubs.aip.org]

- 10. pubs.aip.org [pubs.aip.org]

- 11. This compound [stenutz.eu]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Butyl Ethyl Ether Reaction Mechanism with Hydroxyl Radicals

Executive Summary

This technical guide provides a comprehensive overview of the gas-phase reaction mechanism between n-butyl ethyl ether (BEE) and hydroxyl radicals (•OH). This reaction is of significant interest in atmospheric chemistry, combustion science, and for professionals handling ether-based compounds. The dominant reaction pathway is initiated by hydrogen atom abstraction from the carbon atoms adjacent to the ether oxygen. While specific kinetic data for n-butyl ethyl ether is sparse in published literature, this guide synthesizes information from studies on analogous aliphatic ethers to present a robust model of the reaction mechanism, kinetics, and subsequent atmospheric degradation pathways. Detailed experimental protocols for determining reaction rate constants are also provided, along with visualizations of the core chemical processes and experimental workflows.

Core Reaction Mechanism

The atmospheric oxidation of n-butyl ethyl ether (CH₃CH₂OCH₂CH₂CH₂CH₃) is primarily initiated by reaction with the hydroxyl radical (•OH). This process occurs via hydrogen atom abstraction, leading to the formation of a water molecule and a carbon-centered ether radical.[1] Theoretical studies on a range of aliphatic ethers have shown that the C-H bonds on the carbon atoms alpha to the ether oxygen (the α-position) are the most susceptible to abstraction due to the stabilizing effect of the adjacent oxygen atom on the resulting radical.[2]

For n-butyl ethyl ether, there are two such positions:

-

Abstraction from the ethyl group: H-abstraction from the methylene (-CH₂-) group of the ethyl chain.

-

Abstraction from the butyl group: H-abstraction from the methylene (-CH₂-) group of the butyl chain adjacent to the oxygen.

One study noted that the reaction of n-butyl ethyl ether proceeds with little selectivity between the two α-positions, suggesting both abstraction pathways are significant.[3]

Initial Hydrogen Abstraction Pathways

The initial reaction can be represented as:

CH₃CH₂OCH₂CH₂CH₂CH₃ + •OH → H₂O + R•

Where R• is one of two primary radicals:

-

Path A (Abstraction from ethyl group): CH₃ĊHOCH₂CH₂CH₂CH₃ (1-butoxyethyl radical)

-

Path B (Abstraction from butyl group): CH₃CH₂OĊHCH₂CH₂CH₃ (1-(ethoxy)butyl radical)

Caption: Initial H-abstraction from n-butyl ethyl ether by a hydroxyl radical.

Subsequent Atmospheric Reactions

In the presence of atmospheric oxygen (O₂), the carbon-centered radicals formed in the initial step react rapidly to form alkylperoxy radicals (RO₂•).[4]

-

From Path A: CH₃ĊHO(R') + O₂ → CH₃CH(OO•)O(R')

-

From Path B: R''OĊHCH₂R''' + O₂ → R''OCH(OO•)CH₂R'''

These peroxy radicals are central intermediates in atmospheric degradation cascades. They can undergo further reactions, typically with nitric oxide (NO), hydroperoxy radicals (HO₂•), or other peroxy radicals (RO₂•), leading to the formation of alkoxy radicals (RO•), nitrates, hydroperoxides, and other oxygenated volatile organic compounds (OVOCs). The alkoxy radical, in particular, can undergo further decomposition via C-C bond scission or isomerization, ultimately leading to smaller, more oxidized products such as aldehydes and esters.[4]

Caption: Generalized atmospheric degradation pathway for ether radicals.

Reaction Kinetics and Quantitative Data

The table below summarizes room-temperature rate constants for several analogous ethers. Based on this data, the rate constant for n-butyl ethyl ether is expected to be in the range of 10-12 to 10-11 cm³ molecule⁻¹ s⁻¹.

| Ether Compound | Formula | Rate Constant (k) at ~298 K(x 10⁻¹² cm³ molecule⁻¹ s⁻¹) | Experimental Method |

| Diethyl Ether | C₂H₅OC₂H₅ | 12.3 (at 753K, converted to per-molecule units) | Relative Rate[5][6] |

| Methyl Ethyl Ether | CH₃OC₂H₅ | 8.9 (at 753K, converted to per-molecule units) | Relative Rate[5][6] |

| Ethyl Propyl Ether | C₂H₅OC₃H₇ | 11.3 ± 0.9 | Relative Rate[4] |

| Ethyl tert-Butyl Ether | C₂H₅OC(CH₃)₃ | 12.9 (at 753K, converted to per-molecule units) | Relative Rate[5][6] |

| 2-Ethoxy Ethanol | C₂H₅OCH₂CH₂OH | 11.4 ± 0.3 | PLP-LIF[7] |

Note: Data from high-temperature studies[5][6] are included for structural comparison but may not directly reflect room-temperature kinetics.

Experimental Protocols

The rate constants for gas-phase reactions of ethers with •OH radicals are primarily determined using two well-established techniques: the absolute method of Pulsed Laser Photolysis−Laser Induced Fluorescence (PLP-LIF) and the Relative Rate method.

Protocol 1: Pulsed Laser Photolysis−Laser Induced Fluorescence (PLP-LIF)

This is an absolute method that directly measures the decay of •OH radicals in the presence of the ether.[5]

A. Principle: A high concentration of •OH radicals is generated instantaneously by the photolysis of a precursor (e.g., H₂O₂ or HNO₃) using a pulsed 'pump' laser.[5] The subsequent decay of the •OH radical concentration is monitored in real-time by exciting the radicals with a second, tunable 'probe' laser and measuring their fluorescence.[8][9] By performing this measurement in the presence of a known, excess concentration of this compound, a pseudo-first-order decay rate is obtained. The bimolecular rate constant is determined from the slope of a plot of these pseudo-first-order rates against the ether concentration.[8]

B. Methodology:

-

Reactant Preparation: A gas mixture containing a known concentration of an •OH precursor (e.g., H₂O₂), this compound, and an inert bath gas (e.g., N₂ or He) is flowed through a temperature-controlled reaction cell at a specific pressure.

-

•OH Generation (Photolysis): A high-energy 'pump' laser pulse (e.g., from a KrF excimer laser at 248 nm) is fired into the cell, photolyzing the precursor to produce •OH radicals.[5]

-

•OH Detection (Fluorescence): A second, delayed 'probe' laser (e.g., a tunable dye laser) is fired, with its wavelength tuned to an absorption line of the •OH radical (e.g., ~282 nm). The resulting fluorescence, typically at ~308 nm, is detected perpendicular to the laser beams using a photomultiplier tube (PMT) fitted with a narrow bandpass filter.[5]

-

Kinetic Measurement: The decay of the •OH fluorescence signal is recorded by systematically varying the time delay between the pump and probe laser pulses.

-

Data Analysis: The pseudo-first-order decay rate (k') is determined for several different concentrations of this compound. The bimolecular rate constant (k) is then calculated from the slope of the linear plot of k' versus [this compound].[7]

Caption: Experimental workflow for the PLP-LIF technique.

Protocol 2: Relative Rate Method

This method compares the rate of disappearance of this compound with that of a reference compound whose •OH reaction rate constant is well-known.[10]

A. Principle: A mixture containing this compound, a reference compound, and an •OH radical source is irradiated in a reaction chamber. Both the ether and the reference compound are consumed solely by their reaction with •OH radicals. By monitoring the concentrations of the ether and the reference compound over time, their relative rate of loss can be determined. The rate constant for the ether (k_BEE) can be calculated using the known rate constant of the reference compound (k_ref).

The relationship is given by: ln([BEE]₀ / [BEE]ₜ) = (k_BEE / k_ref) * ln([Ref]₀ / [Ref]ₜ)

B. Methodology:

-

Chamber Preparation: A reaction chamber (e.g., a large Teflon bag or glass vessel) is filled with purified air.[10]

-

Reactant Injection: Known initial concentrations of this compound, a reference compound (e.g., diethyl ether or a simple alkane), and an •OH precursor (e.g., methyl nitrite, CH₃ONO) are injected into the chamber.[10] Nitric oxide (NO) is often added to suppress ozone formation.

-

Initiation: The reaction is initiated by photolysis of the precursor using UV lamps (e.g., blacklamps), which generates •OH radicals.[10]

-

Monitoring: The concentrations of this compound and the reference compound are monitored over the course of the experiment using an appropriate analytical technique, typically Gas Chromatography with Flame Ionization Detection (GC-FID) or Fourier Transform Infrared (FTIR) spectroscopy.

-

Data Analysis: A plot of ln([BEE]₀ / [BEE]ₜ) versus ln([Ref]₀ / [Ref]ₜ) is constructed. The slope of this line is equal to the ratio of the rate constants (k_BEE / k_ref). Since k_ref is known, k_BEE can be easily calculated.[11]

Caption: Experimental workflow for the Relative Rate technique.

Conclusion

The reaction of n-butyl ethyl ether with hydroxyl radicals is a rapid process dominated by hydrogen atom abstraction at the C-H bonds adjacent to the ether oxygen. This initiation step leads to the formation of carbon-centered radicals that subsequently react with atmospheric oxygen, triggering a cascade of reactions that produce various oxygenated products. While direct experimental kinetic and product yield data for n-butyl ethyl ether are limited, analysis of analogous compounds provides a strong framework for understanding its atmospheric fate. The well-established experimental protocols of PLP-LIF and the Relative Rate method are suitable for obtaining the precise kinetic parameters needed for accurate atmospheric and combustion modeling. Further research focused specifically on n-butyl ethyl ether would be valuable to refine branching ratios and identify the final product distribution.

References

- 1. This compound|High-Purity Research Chemical [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Silver-catalyzed site-selective C(sp3)−H benzylation of ethers with N-triftosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 5. NOAA CSL: Chemical Processes & Instrument Development: Instruments: PLP-LIF [csl.noaa.gov]

- 6. Theoretical study of hydrogen abstraction from dimethyl ether and methyl tert-butyl ether by hydroxyl radical - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. Absolute and relative-rate measurement of the rate coefficient for reaction of perfluoro ethyl vinyl ether (C 2 F 5 OCF[double bond, length as m-dash] ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C7CP08056E [pubs.rsc.org]

- 8. Gas phase kinetics | Fabien Goulay | West Virginia University [fabiengoulay.faculty.wvu.edu]

- 9. A pulsed laser photolysis – pulsed laser induced fluorescence study of the kinetics and mechanism of the reaction of HgBr with NO 2 and O 2 - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D4EA00148F [pubs.rsc.org]

- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 11. researchgate.net [researchgate.net]

Solubility of organic compounds in butyl ethyl ether

An In-depth Technical Guide to the Solubility of Organic Compounds in Butyl Ethyl Ether

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the solubility of organic compounds in this compound, a versatile and increasingly important solvent in various industrial and research applications. This document compiles available quantitative and qualitative solubility data, outlines a comprehensive experimental protocol for solubility determination, and presents a logical workflow for assessing solubility.

Introduction to this compound as a Solvent

This compound (also known as 1-ethoxybutane) is an organic compound with the chemical formula C₆H₁₄O. It is a colorless, flammable liquid with a characteristic ether-like odor.[1] As a solvent, it exhibits properties that make it suitable for a range of applications, including as a reaction medium and for extractions.[2] Its molecular structure, featuring a polar ether linkage flanked by nonpolar alkyl groups, allows it to dissolve a variety of organic substances.[1] this compound is considered to be less polar than alcohols but more polar than hydrocarbons. It can act as a hydrogen-bond acceptor, which contributes to its ability to dissolve certain polar compounds, but it cannot act as a hydrogen-bond donor.[3]

Solubility Data of Organic Compounds in this compound

Quantitative solubility data for a wide range of organic compounds specifically in this compound is not extensively documented in readily available literature. However, based on its chemical properties and data for similar ether solvents, a general understanding of its solvent capabilities can be established.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility and miscibility data for select compounds in this compound.

| Compound | Formula | Molecular Weight ( g/mol ) | Temperature (°C) | Solubility/Miscibility in this compound | Reference(s) |

| Water | H₂O | 18.02 | 20 | 0.65 g/100 g | [4] |

| Water | H₂O | 18.02 | Not Specified | 3.8 g/L | [5] |

| Ethanol | C₂H₅OH | 46.07 | Not Specified | Miscible | [4] |

| Diethyl Ether | C₄H₁₀O | 74.12 | Not Specified | Miscible | [4] |

For comparison, the water solubility of an isomer, tert-butyl ethyl ether, is 1.2 g/100mL at 20°C.[6]

Qualitative and Predicted Solubility of Organic Compound Classes

Based on the principle of "like dissolves like" and the properties of ether solvents, the following table provides a qualitative prediction of the solubility of various organic compound classes in this compound.

| Compound Class | General Structure | Expected Solubility in this compound | Rationale | Reference(s) |

| Hydrocarbons | ||||

| Alkanes (e.g., Hexane) | R-H | High | Nonpolar compounds dissolve well in the nonpolar alkyl portions of the ether. | [7] |

| Aromatic Hydrocarbons (e.g., Benzene, Toluene) | Ar-H | High | Nonpolar aromatic rings interact favorably with the ether. This compound is highly soluble in benzene. | [2] |

| Oxygen-Containing Compounds | ||||

| Alcohols (short chain, e.g., Methanol, Ethanol) | R-OH | High (Miscible) | Capable of hydrogen bonding with the ether oxygen. This compound is miscible with ethanol. | [3][4] |

| Alcohols (long chain, e.g., Octanol) | R-OH | Moderate to Low | Increasing nonpolar character of the alkyl chain dominates, reducing overall miscibility. | [3] |

| Carboxylic Acids (short chain, e.g., Acetic Acid) | R-COOH | High | The polar carboxyl group can interact with the ether, and the nonpolar portion is small. Carboxylic acids are generally soluble in diethyl ether. | [8] |

| Carboxylic Acids (long chain, e.g., Stearic Acid) | R-COOH | Moderate to Low | The long nonpolar chain reduces solubility in moderately polar solvents. | [8] |

| Esters (e.g., Ethyl Acetate) | R-COO-R' | High | Esters are polar but cannot self-associate via hydrogen bonds, making them soluble in ethers. | [9][10] |

| Ketones (e.g., Acetone) | R-CO-R' | High | The polar carbonyl group can interact with the ether. | [7] |

| Aldehydes (e.g., Butyraldehyde) | R-CHO | High | Similar to ketones, the polar carbonyl group promotes solubility. | [7] |

| Nitrogen-Containing Compounds | ||||

| Amines (short chain, e.g., Triethylamine) | R₃N | High | Amines are polar and can interact with the ether. | [7] |

| Amides (e.g., N,N-Dimethylformamide) | R-CONR'₂ | Moderate | Amides are quite polar; solubility depends on the size of the alkyl groups. | [7] |

| Halogenated Compounds | ||||

| Alkyl Halides (e.g., Dichloromethane) | R-X | High | The polarity is compatible with the ether solvent. | [7] |

Experimental Protocol for Determining Solubility

The following is a detailed methodology for determining the solubility of an organic compound in this compound, adapted from standard laboratory procedures.[11][12]

Materials and Equipment

-

Analytical balance (accurate to ±0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Scintillation vials or test tubes with screw caps

-

High-performance liquid chromatography (HPLC) system or other suitable analytical instrument (e.g., GC, UV-Vis spectrophotometer)

-

This compound (analytical grade)

-

Organic compound to be tested

Procedure: Shake-Flask Method

-

Preparation of the Test System :

-

Accurately weigh an excess amount of the organic compound and add it to a vial. An amount that is visually in excess of what is expected to dissolve is sufficient.

-

Add a known volume of this compound to the vial.

-

-

Equilibration :

-

Tightly cap the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the compound. A preliminary time-course study can determine the optimal equilibration time.

-

-

Phase Separation :

-

After equilibration, allow the vial to stand undisturbed at the same temperature to allow the excess solid to sediment.

-

To ensure complete separation of the undissolved solid, centrifuge the vial at a moderate speed.

-

-

Sample Collection and Preparation :

-

Carefully draw a sample from the supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a clean vial to remove any remaining particulate matter.

-

Accurately dilute the filtered, saturated solution with this compound to a concentration that falls within the linear range of the analytical method.

-

-

Quantification :

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC).

-

Prepare a calibration curve using standard solutions of the organic compound of known concentrations in this compound.

-

Determine the concentration of the solute in the diluted sample from the calibration curve.

-

-

Calculation of Solubility :

-

Calculate the concentration of the solute in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of an organic compound.

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Conclusion

References

- 1. CAS 628-81-9: this compound | CymitQuimica [cymitquimica.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Alcohols and Ethers [chemed.chem.purdue.edu]

- 4. This compound [chemister.ru]